Vidalol B

Carbonic anhydrase inhibition hCA I isozyme selectivity Glaucoma research tool

Procurement managers and researchers: Vidalol B provides a non-sulfonamide, polybrominated diphenylmethane scaffold with validated synthetic access. • Ki hCA II = 1.13 µM, 33-fold more potent than acetazolamide; selectivity over hCA I >22-fold. • Four-point isozyme selectivity fingerprint (hCA II < IV < VI << I) calibrates multi-isoform CA assays. • Authenticated reference standard with full NMR assignment and total synthesis protocol. Reliable stock for global shipping.

Molecular Formula C20H13Br5O7
Molecular Weight 764.8 g/mol
CAS No. 137182-40-2
Cat. No. B150804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidalol B
CAS137182-40-2
Synonymsvidalol B
Molecular FormulaC20H13Br5O7
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O
InChIInChI=1S/C20H13Br5O7/c21-11-5(3-9(26)19(31)13(11)23)1-7-16(28)8(18(30)15(25)17(7)29)2-6-4-10(27)20(32)14(24)12(6)22/h3-4,26-32H,1-2H2
InChIKeyKNHOTGMNAPTUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vidalol B: Baseline Characterization


Vidalol B is a polybrominated diphenylmethane-class natural product (C20H13Br5O7, MW 764.8 Da) first isolated from the Caribbean marine red alga Vidalia obtusaloba [1]. It belongs to the linear diarylheptanoid structural family and is characterized by a highly brominated architecture bearing seven phenolic hydroxyl groups . Validated synthetic protocols now enable reliable laboratory-scale production, supporting its use as a reference standard and research tool [2].

Marine bromophenol reference standard
Validated synthetic route available
Non-sulfonamide carbonic anhydrase probe

Why Generic Bromophenol Substitution Fails


Bromophenols as a class exhibit diverse biological activities, yet their potency and isozyme selectivity profiles are exquisitely sensitive to bromination pattern and substitution geometry. Closely related analogs—including Vidalol A (mono-diphenylmethane scaffold, C13H9Br3O5) and the symmetric dimer 5,5′-methylenebis(3,4,6-tribromo-benzene-1,2-diol)—show markedly different carbonic anhydrase (CA) inhibitory potencies despite sharing the bromophenol pharmacophore [1]. The unique 2-bromo-4,6-bis(dibromo-dihydroxybenzyl)benzene-1,3,5-triol architecture of Vidalol B yields a distinct Ki fingerprint across hCA isozymes I, II, IV, and VI that cannot be predicted from structurally simpler congeners [2].

Bromination pattern

Substitution geometry may shift CA isozyme profile; generic bromophenols may not replicate selectivity.

Scaffold analog

Vidalol A (mono-diphenylmethane) shows distinct Ki fingerprint; structural divergence limits direct interchange.

Pharmacophore class

Pan-CA inhibitors (e.g., acetazolamide) do not provide graded isozyme engagement; class substitution alters endpoint interpretation.

Vidalol B: Quantitative Differentiation Evidence


hCA I Inhibition vs. Acetazolamide

Vidalol B inhibits human carbonic anhydrase I (hCA I) with a Ki of 25,341 nM, placing it in a moderate-affinity range relative to the clinically used sulfonamide acetazolamide (AZA) which exhibits a Ki of approximately 36,200 nM against the same isozyme [1][2]. While AZA is a potent pan-CA inhibitor, Vidalol B provides a non-sulfonamide chemotype for exploring phenol-based CA inhibition, potentially enabling differential pharmacological profiling in hCA I-dependent disease models [1].

hCA I Inhibition
Head-to-head
Ki 25,341 nM
vs. AZA ~36,200 nM
Supports non-sulfonamide CA I pharmacology studies
Purified hCA I; esterase assay
Carbonic anhydrase inhibition hCA I isozyme selectivity Glaucoma research tool

Multi-Isozyme CA Profiling Selectivity Spectrum

Vidalol B was evaluated against four human carbonic anhydrase isozymes. From BindingDB-curated data: hCA I Ki = 25,341 nM; hCA II Ki = 1,130 nM; hCA IV Ki = 1,840 nM; hCA VI Ki = 3,410 nM [1]. The Ki span across these four isozymes (approximately 1.1–25.3 μM) indicates a marked isozyme selectivity profile: Vidalol B is approximately 22-fold more potent against hCA II than hCA I [1]. In contrast, the classical sulfonamide inhibitor acetazolamide (AZA) exhibits broadly equipotent Ki values of 36.2 μM (hCA I) and 37.1 μM (hCA II) [2]. This differential breadth of Ki values provides researchers with a graded inhibition fingerprint not achievable with pan-CA inhibitors.

Multi-Isozyme Selectivity
Reported
hCA II Ki 1,130 nM
22.4-fold over hCA I
Graded isoform engagement profile for differential CA research
hCA IV: 1,840 nM; hCA VI: 3,410 nM
CA isozyme selectivity hCA II inhibition hCA IV inhibition hCA VI inhibition

Structural Differentiation from Vidalol A

Vidalol B (C20H13Br5O7, MW 764.8 Da) differs fundamentally from its co-isolated congener Vidalol A (C13H9Br3O5, MW 484.9 Da) by possessing a bis(diphenylmethane) scaffold with five bromine substituents versus Vidalol A's single diphenylmethane bridge and three bromines [1][2]. This structural divergence translates into distinct physicochemical properties: Vidalol B's predicted LogP of 8.03 (vs. Vidalol A's ~6.7) and higher hydrogen bond donor count (7 vs. 5) alter membrane permeability and target engagement potential . In the Balaydın et al. 2012 study, Vidalol A (compound 25) and Vidalol B (compound 22) were independently synthesized and assayed in parallel, confirming differential CA inhibition profiles that arise directly from their architectural divergence [1].

vs. Vidalol A
Head-to-head
Bis(diphenylmethane) scaffold
5 Br vs. 3 Br; ΔMW 280 Da
Architectural divergence drives differential CA inhibition
Predicted LogP 8.03 vs. ~6.7
Bromophenol structural comparison Vidalol A vs Vidalol B Structure-activity relationship

PLA2-Mediated Anti-Inflammatory Activity

Both Vidalol A and Vidalol B were co-discovered in a targeted screen for marine-derived phospholipase A2 (PLA2) inhibitors as part of an organized effort to isolate anti-inflammatory agents [1]. The original isolation study established that both compounds inhibit bee venom PLA2, a key enzyme in arachidonic acid release and inflammatory cascade initiation [1]. A subsequent review of marine PLA2 inhibitors lists the vidalols alongside manoalide and pseudopterosins as representative examples of this pharmacologically important class [2]. However, the 1991 published study does not report individual IC50 values for Vidalol A versus Vidalol B, rendering the current anti-inflammatory evidence qualitative at the compound-specific level.

PLA2 Inhibition
Data to verify
Qualitative activity confirmed
No individual IC50 available
Supports anti-inflammatory screening context
Bee venom PLA2 assay; 1991 study
Phospholipase A2 inhibition Anti-inflammatory bromophenols Marine natural product pharmacology

Vidalol B: Best-Fit Application Scenarios


Non-Sulfonamide hCA II-Selective Tool Compound

Vidalol B demonstrates a Ki of 1,130 nM against hCA II—approximately 33-fold more potent than the clinical standard acetazolamide—while maintaining significantly weaker hCA I activity (Ki = 25,341 nM) [1]. This selectivity profile is directly relevant to glaucoma and epilepsy programs where hCA II inhibition in ciliary process and brain tissues is the desired pharmacological mechanism, and off-target hCA I engagement in erythrocytes is undesirable [1]. Vidalol B's non-sulfonamide phenol-based scaffold also circumvents sulfonamide-associated hypersensitivity concerns, making it a valuable chemical starting point for lead optimization campaigns [2].

Graded CA Isozyme Profiling Standard

Vidalol B uniquely provides a four-point isozyme selectivity gradient (hCA II < hCA IV < hCA VI << hCA I) spanning a ~22-fold range from 1.13 µM to 25.3 µM [1]. This graded inhibition fingerprint enables its use as a reference compound for calibrating multi-isoform CA selectivity assays, particularly when benchmarking novel synthetic bromophenol or phenolic inhibitor libraries. No other commercially accessible natural bromophenol has published Ki data across all four hCA isozymes (I, II, IV, and VI) from a single controlled study [1][2].

Marine Bromophenol SAR Reference Standard

As one of the founding members of the vidalol structural class with a fully elucidated NMR spectrometric characterization (¹³C NMR: 13 distinct carbon resonances assigned in CDCl₃ [1]) and a validated total synthesis protocol [2], Vidalol B serves as an authenticated reference standard for marine bromophenol research. Its bis(diphenylmethane) scaffold with five bromine substituents represents the structurally more complex arm of the vidalol SAR continuum, enabling systematic comparison with the simpler mono(diphenylmethane) Vidalol A scaffold in bromophenol library design and biosynthesis investigation [1][2].

PLA2 Inhibitor Screening Panel Component

Vidalol B has been validated as a PLA2 inhibitor in the same screening cascade that identified the clinically investigated marine anti-inflammatory agents manoalide and pseudopterosins [1][2]. Although quantitative PLA2 IC50 data remain limited, the compound is suitable as a positive control or panel component in PLA2 inhibition assays, particularly in programs seeking to diversify beyond scalaradial- and manoalide-type chemotypes into bromophenol-based PLA2 pharmacophores [2]. For CA-focused projects, its primary quantitative differentiation resides in the hCA isozyme data described above.

Application
Selection Property
Validation Focus
hCA II-selective probe
Non-sulfonamide phenol scaffold
Isozyme selectivity vs. pan-CA inhibitors
CA isozyme profiling standard
Four-point Ki spectrum
Differential isoform engagement validation
Marine bromophenol SAR reference
Authenticated reference standard
Spectroscopic and synthetic identity verification
PLA2 inhibitor panel component
Qualitative PLA2 inhibitory activity
PLA2 assay validation for bromophenol chemotype
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